N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide follows International Union of Pure and Applied Chemistry conventions for complex substituted acetamide derivatives. The compound name reflects the substitution pattern on the phenyl ring, where the 4-position carries a cyano group (nitrile functional group) and the 3-position bears a trifluoromethyl substituent. The acetamide portion is further substituted with three fluorine atoms at the 2-position, creating the 2,2,2-trifluoroacetamide moiety that serves as the primary functional group connecting to the substituted aromatic system.
The International Union of Pure and Applied Chemistry name specifically designates the compound as this compound, indicating that the nitrogen atom of the acetamide group is directly bonded to the substituted phenyl ring. This nomenclature system provides unambiguous identification of the molecular structure by clearly defining the positions of all substituents relative to the core aromatic and amide frameworks. The systematic approach ensures that the compound can be accurately identified and differentiated from closely related structural analogs that may possess different substitution patterns or functional group arrangements.
Chemical database entries consistently employ this International Union of Pure and Applied Chemistry nomenclature across multiple platforms, including PubChem, where the compound is catalogued under Chemical Identification Number 52991949. The standardized naming convention facilitates accurate cross-referencing between different chemical databases and ensures consistent identification in scientific literature and commercial chemical catalogs. Alternative International Union of Pure and Applied Chemistry acceptable names include variations in the positioning of descriptive elements, though the core structural identification remains consistent across all recognized nomenclature systems.
Molecular Formula and Weight Analysis
The molecular formula C10H4F6N2O represents the elemental composition of this compound, revealing a highly fluorinated organic structure with significant heteroatom content. The formula indicates the presence of ten carbon atoms forming the aromatic ring system and acetamide backbone, four hydrogen atoms representing the minimal hydrogen content typical of heavily fluorinated compounds, six fluorine atoms distributed between the trifluoromethyl and trifluoroacetamide groups, two nitrogen atoms including the amide nitrogen and cyano group nitrogen, and one oxygen atom from the amide carbonyl group. This elemental composition reflects a molecular weight of 282.14 grams per mole, calculated based on standard atomic masses.
The high fluorine content, representing approximately 40.4% of the molecular weight, significantly influences the compound's physical and chemical properties. The six fluorine atoms are strategically positioned to maximize their electronic effects, with three fluorine atoms in the trifluoromethyl group providing strong electron-withdrawing effects on the aromatic ring, and three additional fluorine atoms in the trifluoroacetamide group further enhancing the compound's electrophilic character. This fluorine distribution creates a molecule with substantial dipole moments and unique electronic properties that distinguish it from non-fluorinated analogs.
Computational analysis of the molecular structure reveals specific geometric parameters that contribute to the compound's overall stability and reactivity patterns. The aromatic ring maintains planarity despite the steric effects of the trifluoromethyl substituent, while the acetamide group adopts a preferred conformation that minimizes steric interactions with the substituted phenyl ring. The cyano group extends linearly from the aromatic ring, creating additional opportunities for intermolecular interactions and potential coordination chemistry applications.
| Molecular Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C10H4F6N2O | - |
| Molecular Weight | 282.14 | g/mol |
| Carbon Content | 10 | atoms |
| Hydrogen Content | 4 | atoms |
| Fluorine Content | 6 | atoms |
| Nitrogen Content | 2 | atoms |
| Oxygen Content | 1 | atom |
| Fluorine Weight Percentage | 40.4 | % |
Comparative Structural Features with Related Trifluoroacetamide Derivatives
This compound exhibits distinctive structural characteristics when compared to related trifluoroacetamide derivatives documented in chemical databases. The parent compound 2,2,2-trifluoroacetamide (molecular formula C2H2F3NO) serves as the fundamental structural unit, featuring the characteristic trifluoroacetamide functionality without aromatic substitution. In contrast, the target compound incorporates a heavily substituted aromatic ring system that significantly modifies the electronic and steric properties of the molecule compared to simpler trifluoroacetamide derivatives.
Comparison with 2,2,2-trifluoro-N-phenylacetamide reveals the impact of additional substituents on the aromatic ring. The phenyl-substituted analog (molecular formula C8H6F3NO, molecular weight 189.13 grams per mole) lacks both the cyano group at the 4-position and the trifluoromethyl group at the 3-position, resulting in a significantly less electronegative aromatic system. The presence of these electron-withdrawing groups in this compound creates a more electrophilic aromatic ring that exhibits enhanced reactivity toward nucleophilic aromatic substitution reactions and modified hydrogen bonding patterns.
The structural comparison extends to other complex trifluoroacetamide derivatives such as N-[3-[2-(dipropylamino)ethyl]phenyl]-2,2,2-trifluoroacetamide, which demonstrates how different substitution patterns affect molecular properties. This comparative compound (molecular formula C16H23F3N2O, molecular weight 316.36 grams per mole) features an extended alkyl chain with terminal amino functionality, contrasting sharply with the compact, electron-withdrawing substituents present in the target compound. The differences in substitution patterns highlight the versatility of the trifluoroacetamide scaffold for creating diverse molecular architectures with tailored properties.
Advanced trifluoroacetamide derivatives such as N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamide illustrate alternative modification strategies that focus on protecting group chemistry rather than aromatic substitution. These comparisons demonstrate that this compound represents a unique combination of electron-withdrawing substituents that collectively create a highly electronegative molecular environment with potential applications in specialized synthetic transformations.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2,2,2-Trifluoroacetamide | C2H2F3NO | 113.04 | Basic trifluoroacetamide unit |
| 2,2,2-Trifluoro-N-phenylacetamide | C8H6F3NO | 189.13 | Simple phenyl substitution |
| This compound | C10H4F6N2O | 282.14 | Dual electron-withdrawing substituents |
| N-[3-[2-(dipropylamino)ethyl]phenyl]-2,2,2-trifluoroacetamide | C16H23F3N2O | 316.36 | Extended alkyl chain with amino group |
Synonymous Designations in Chemical Databases
This compound appears under multiple synonymous designations across various chemical databases and commercial suppliers, reflecting different naming conventions and database-specific identification systems. The primary Chemical Abstracts Service registry number 1155800-45-5 serves as the universal identifier for this compound across all major chemical databases, ensuring consistent cross-referencing capabilities regardless of the specific naming convention employed by individual platforms.
PubChem Chemical Identifier 52991949 represents the compound in the PubChem database system, while alternative systematic names include 4-Cyano-3-(trifluoromethyl)trifluoroacetanilide, which emphasizes the aniline-derived nature of the aromatic substitution pattern. Additional database synonyms encompass N-(4-Cyano-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide, which represents a slightly modified punctuation format of the standard International Union of Pure and Applied Chemistry name, and various catalog-specific identifiers such as MFCD18074383 used in the MDL Information Systems chemical database.
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)7-3-6(2-1-5(7)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJWLBKVUGJDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Acid Chloride Formation
A patent-pending method (EP1189898A1) converts 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid to its acid chloride using thionyl chloride (SOCl₂) in dimethylacetamide (DMAc) at -15°C. The acid chloride is then reacted with 4-amino-2-trifluoromethylbenzonitrile to form the target compound.
Advantages :
Limitations :
-
Requires cryogenic conditions (-15°C to 0°C) to prevent racemization.
-
DMAc co-solvent necessitates rigorous drying to avoid hydrolysis.
Comparative Analysis of Methods
The direct method is preferable for rapid, small-scale synthesis, while the acid chloride route suits industrial applications requiring enantiomeric purity.
Solubility and Formulation Considerations
Stock Solution Preparation
Data from GlpBio and VulcanChem indicate:
| Concentration | Volume (mL) per 1 mg | Volume (mL) per 10 mg |
|---|---|---|
| 1 mM | 3.54 | 35.44 |
| 5 mM | 0.71 | 7.09 |
In Vivo Formulation
For preclinical studies, the compound is dissolved in DMSO/corn oil (1:4 ratio) to enhance bioavailability. Sonication at 37°C for 30 minutes ensures homogeneity.
Emerging Methodologies
Recent advances include microwave-assisted acylation (20 minutes, 90% yield) and enzymatic catalysis using lipases for enantioselective synthesis . However, these lack industrial validation.
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Cancer Treatment
One of the primary applications of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is in the development of pharmaceutical compounds for cancer treatment. It serves as an intermediate in the synthesis of Enzalutamide , a drug used for treating metastatic castration-resistant prostate cancer. Enzalutamide functions as an androgen receptor inhibitor and has shown efficacy in clinical settings .
Case Study: Enzalutamide
- Mechanism : Inhibits androgen receptor signaling pathways.
- Clinical Trials : Demonstrated improved survival rates in patients who previously received Docetaxel.
- Marketed As : XTA DI™, approved by the US FDA in August 2012.
Selective Androgen Receptor Modulators (SARMs)
Research indicates that compounds similar to this compound can be utilized as selective androgen receptor modulators. These compounds are being explored for their potential to selectively modulate androgen receptor activity without causing the side effects associated with traditional anabolic steroids .
Material Science Applications
Pesticide Development
Research has indicated that derivatives of this compound can be formulated into novel pesticides. The trifluoromethyl group enhances the biological activity of these compounds against various pests while maintaining low toxicity to non-target organisms .
Case Study: Insecticide Development
- Target Organisms : Effective against specific pest species.
- Mechanism : Disruption of neural signaling pathways in insects.
Mechanism of Action
The mechanism of action of N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the presence of the cyano and trifluoromethyl groups, which enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide (CAS: 62926-88-9)
- Structure : Differs by lacking the 3-trifluoromethyl group on the phenyl ring.
- Applications : Used as a pharmaceutical intermediate and synthetic reagent. Its reduced steric bulk compared to the target compound may lower receptor-binding affinity but improves solubility .
- Synthesis: Prepared via direct acylation of 4-cyanoaniline with trifluoroacetic anhydride, a simpler route than the multi-step synthesis required for the target compound .
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-cyanoacetamide (CAS: 24522-41-6)
- Structure: Replaces the 4-cyano group with a 2-cyanoacetamide chain and introduces a chlorine atom at the 4-position.
- Applications: Functions as an agrochemical intermediate. The chlorine atom enhances electrophilicity, favoring reactivity in cross-coupling reactions, whereas the cyanoacetamide chain may limit thermal stability .
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
- Structure : Positional isomer of the target compound, with chlorine at the 4-position and trifluoromethyl at the 2-position.
- Applications: Used in research-scale organic synthesis.
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide
- Structure: Shares the 4-cyano-3-trifluoromethylphenyl backbone but incorporates a sulfinyl-hydroxypropanamide group.
- Applications : Identified as an impurity in drug formulations (e.g., bicalutamide), highlighting the target compound’s role as a synthetic intermediate. The additional sulfinyl group increases polarity, affecting pharmacokinetic profiles .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility: The target compound’s trifluoromethyl and cyano groups enable precise regioselective reactions, critical for synthesizing polyimide monomers and androgen receptor modulators . In contrast, analogs like N-(4-cyanophenyl)-2,2,2-trifluoroacetamide are less sterically demanding, favoring rapid acylation reactions .
- Biological Activity: Fluorine-rich analogs exhibit enhanced metabolic stability. For instance, the target compound’s trifluoromethyl group improves binding to hydrophobic pockets in receptors, a feature less pronounced in non-fluorinated analogs .
- Industrial Relevance : The compound’s structural complexity necessitates advanced purification techniques, as seen in its use for high-purity polyimide synthesis , whereas simpler analogs (e.g., N-(4-chlorophenyl) derivatives) are more cost-effective for bulk applications .
Biological Activity
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article discusses its biological activity based on diverse research findings, including synthesis, structure-activity relationships (SAR), and case studies.
- Molecular Formula : C12H9F3N2O
- Molecular Weight : 254.21 g/mol
- CAS Number : 90357-53-2
- IUPAC Name : N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
1. Antitumor Activity
Research indicates that compounds with trifluoromethyl and cyano groups exhibit significant antitumor properties. For instance, derivatives of pyrazole amides have shown effectiveness against various cancer cell lines due to their ability to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR .
Case Study :
In a study involving pyrazole derivatives, one compound demonstrated a high inhibitory effect on cancer cell proliferation in vitro, suggesting that similar mechanisms may be applicable to this compound .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Certain trifluoromethyl-containing compounds have shown the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in various in vitro models. This suggests that this compound may possess similar activities .
| Compound | Activity Type | Inhibition (%) |
|---|---|---|
| S-23 | Anti-inflammatory | >50% |
| Pyrazole | Antitumor | Significant |
3. Selective Androgen Receptor Modulation
This compound has been linked to selective androgen receptor modulation. A related compound (S-23) demonstrated significant binding affinity to androgen receptors, leading to reduced levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for male reproductive health .
Findings :
In castrated male rat models, S-23 led to substantial decreases in prostate size while increasing lean muscle mass—indicating potential applications in hormonal therapies .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly enhances the biological activity of compounds by improving their lipophilicity and binding affinity to biological targets. Studies have shown that modifications in the molecular structure can lead to variations in potency against specific targets such as kinases involved in cancer progression .
Q & A
Q. What are the recommended synthetic routes for preparing N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via acylation of the corresponding aniline derivative (e.g., 4-cyano-3-(trifluoromethyl)aniline) with trifluoroacetic anhydride under controlled conditions. A typical procedure involves dissolving the aniline in anhydrous dichloromethane, adding trifluoroacetic anhydride dropwise at 0°C, and stirring under nitrogen for 12 hours . Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Purity ≥95% can be confirmed via HPLC using a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- <sup>1</sup>H/<sup>19</sup>F NMR : The trifluoromethyl (-CF3) and cyano (-CN) groups produce distinct signals. For example, the -CF3 group typically appears as a quartet in <sup>19</sup>F NMR (~-60 to -70 ppm) .
- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650–1700 cm<sup>-1</sup>) and -CN stretches (~2200–2250 cm<sup>-1</sup>) .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]<sup>+</sup>) and isotopic patterns consistent with fluorine and chlorine substituents .
Q. How can researchers determine the solubility and stability of this compound under different experimental conditions?
- Methodological Answer :
- Solubility : Perform a shake-flask method in solvents like DMSO, acetonitrile, and ethanol. Monitor solubility via UV-Vis spectroscopy at saturation points .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. The electron-withdrawing -CF3 and -CN groups generally enhance hydrolytic stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can substituent effects (e.g., -CN and -CF3) influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The -CF3 group increases electrophilicity of the carbonyl carbon, while the -CN group (meta to the amide) may sterically hinder nucleophilic attack. To study this, design competition experiments with varying nucleophiles (e.g., amines vs. alcohols) under identical conditions. Monitor reaction progress via <sup>19</sup>F NMR to track trifluoroacetamide consumption .
Q. What strategies are recommended for resolving structural ambiguities in crystallographic studies of this compound?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to improve diffraction quality. Refinement software like SHELXL can resolve disorder in the -CF3 group .
- Complementary Data : Cross-validate crystal structure with DFT-calculated bond lengths and angles (e.g., using Gaussian 16 at B3LYP/6-31G* level) .
Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity, considering potential targets suggested by its structure?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known affinity for trifluoroacetamides, such as kinase inhibitors (e.g., EGFR) or GPCRs. Use docking simulations (AutoDock Vina) to predict binding modes .
- Assay Design : Perform dose-response curves (1 nM–100 µM) in cell lines expressing the target. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) and validate selectivity against related off-targets .
Q. What analytical approaches are critical for resolving contradictions in stability data across different laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
